4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C18H16N4O2S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Chemical Diversity
Research into heterocyclic compounds, such as thiazole and piperazine derivatives, highlights their importance in creating diverse chemical entities. Bondock et al. (2008) discuss the coupling reaction of 4-benzoyl-1-cyanoacetylthiosemicarbazide with aromatic diazonium chloride, leading to various heterocycles, including pyrrylthiazoles and thiadiazines, suggesting a pathway for synthesizing related compounds to "4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one" (Bondock, Tarhoni, & Fadda, 2008).
Antimicrobial and Antitubercular Activities
Compounds with thiazole and piperazine moieties have been evaluated for their antimicrobial and antitubercular activities. For instance, Jeankumar et al. (2013) synthesized thiazole-aminopiperidine analogues demonstrating promising activity against Mycobacterium tuberculosis, highlighting the potential medicinal applications of similar compounds (Jeankumar et al., 2013).
Material Science Applications
In the realm of material science, Peters and Bide (1985) explored the condensation of halogeno-naphthalic anhydride with cyclic secondary amines, including piperazine derivatives, to produce dyes for synthetic-polymer fibers, suggesting that structurally similar compounds could have applications in dye and pigment production (Peters & Bide, 1985).
Anti-Inflammatory and Analgesic Properties
Research also extends to the anti-inflammatory and analgesic properties of these compounds. Ahmed, Molvi, and Khan (2017) synthesized bis-thiazole derivatives showing significant in vitro and in vivo anti-inflammatory activity, indicating the therapeutic potential of these molecules in treating inflammation (Ahmed, Molvi, & Khan, 2017).
Anticancer Applications
Furthermore, compounds featuring thiazole and piperazine structures have been evaluated for their anticancer properties. El-Masry et al. (2022) synthesized 5-aryl-1,3,4-thiadiazole-based compounds, demonstrating significant cytotoxicity against cancer cell lines, highlighting the potential of these molecules in cancer therapy (El-Masry et al., 2022).
Properties
IUPAC Name |
4-(4-pyrrol-1-ylbenzoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-16-13-21(10-11-22(16)18-19-7-12-25-18)17(24)14-3-5-15(6-4-14)20-8-1-2-9-20/h1-9,12H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSQWQVYXCHLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.